![molecular formula C25H17FN8O3 B2775732 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1020488-99-6](/img/no-structure.png)

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

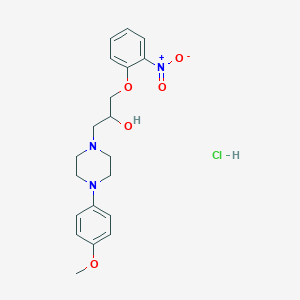

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H17FN8O3 and its molecular weight is 496.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Derivatives of this series showed subnanomolar affinity for TSPO, comparable to that of known ligands. Radiolabeled compounds from this series have demonstrated potential as in vivo PET-radiotracers for neuroinflammation, showing significant brain uptake and local accumulation in lesioned areas, confirming their potential in imaging applications (Damont et al., 2015).

Peripheral Benzodiazepine Receptor (PBR) Study

Another study synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The study aimed at developing imaging agents for PBR expression in neurodegenerative disorders using positron emission tomography (PET). One of the compounds emerged as a promising candidate for evaluating PBR expression, highlighting its potential in studying neurodegenerative diseases (Fookes et al., 2008).

Anti-inflammatory and Antiulcerogenic Properties

Compounds structurally related to the specified chemical have been synthesized to study their anti-inflammatory properties. For instance, modifications to the pyrazolo[1,5-a]pyrimidine structure resulted in compounds with significant anti-inflammatory activity and better therapeutic indices compared to reference drugs like phenylbutazone and indomethacin. Notably, one compound showed no ulcerogenic activity, suggesting potential for safer anti-inflammatory medications (Auzzi et al., 1983).

A2A Adenosine Receptor Antagonists

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including compounds with structural similarities to the one specified, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds, through various modifications, have shown potential as pharmacological probes for studying the A2A adenosine receptor, important in neurological conditions (Kumar et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with the RyR, potentially acting as an activator

Result of Action

The compound has shown promising insecticidal activities. For instance, one of the compounds in the same series showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L −1 .

Propriétés

Numéro CAS |

1020488-99-6 |

|---|---|

Formule moléculaire |

C25H17FN8O3 |

Poids moléculaire |

496.462 |

Nom IUPAC |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |

InChI |

InChI=1S/C25H17FN8O3/c1-13-10-20(29-24(37)21(35)17-11-27-19-5-3-2-4-16(17)19)34(32-13)25-30-22-18(23(36)31-25)12-28-33(22)15-8-6-14(26)7-9-15/h2-12,27H,1H3,(H,29,37)(H,30,31,36) |

Clé InChI |

HNNROYUFIHJQPK-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)

![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)

![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)

![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)